![molecular formula C11H12BrNO2 B12638676 2-Butenoic acid, 3-[(2-bromophenyl)amino]-, methyl ester, (2Z)-](/img/structure/B12638676.png)
2-Butenoic acid, 3-[(2-bromophenyl)amino]-, methyl ester, (2Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenoic acid, 3-[(2-bromophenyl)amino]-, methyl ester, (2Z)- is an organic compound with a complex structure It is characterized by the presence of a butenoic acid backbone with a bromophenyl amino group and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 3-[(2-bromophenyl)amino]-, methyl ester, (2Z)- typically involves the reaction of 2-bromophenylamine with methyl 2-butenoate under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 3-[(2-bromophenyl)amino]-, methyl ester, (2Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Butenoic acid, 3-[(2-bromophenyl)amino]-, methyl ester, (2Z)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and in the development of new industrial processes.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 3-[(2-bromophenyl)amino]-, methyl ester, (2Z)- involves its interaction with specific molecular targets. The bromophenyl amino group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Butenoic acid, 3-methyl-, methyl ester: This compound has a similar butenoic acid backbone but lacks the bromophenyl amino group.
2-Butenoic acid, 3-[(phenylmethyl)amino]-, methyl ester, (2Z)-: This compound has a phenylmethyl amino group instead of a bromophenyl amino group.
Uniqueness
The presence of the bromophenyl amino group in 2-Butenoic acid, 3-[(2-bromophenyl)amino]-, methyl ester, (2Z)- imparts unique chemical properties and reactivity compared to similar compounds. This makes it particularly valuable in specific research and industrial applications.
Properties
Molecular Formula |
C11H12BrNO2 |
|---|---|
Molecular Weight |
270.12 g/mol |
IUPAC Name |
methyl 3-(2-bromoanilino)but-2-enoate |
InChI |
InChI=1S/C11H12BrNO2/c1-8(7-11(14)15-2)13-10-6-4-3-5-9(10)12/h3-7,13H,1-2H3 |
InChI Key |
VELMPAPQIVOARG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC)NC1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



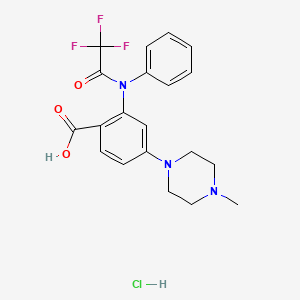
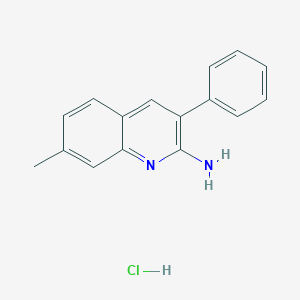

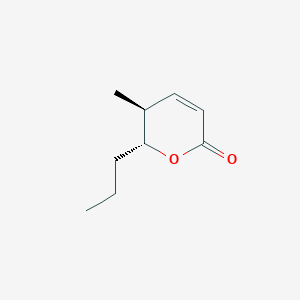

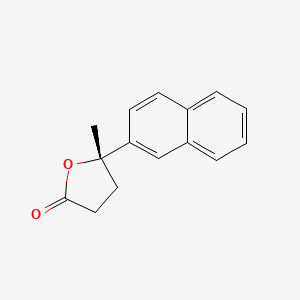
![4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12638643.png)
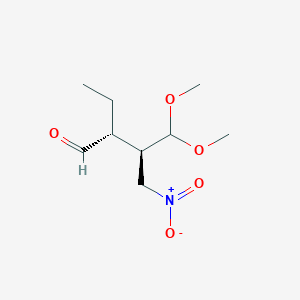

![N'-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea](/img/structure/B12638653.png)

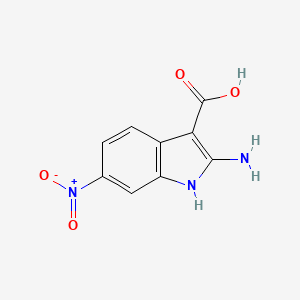
![Methyl 5-chloro-1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B12638659.png)
